N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide
Description
The compound N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide (CAS: 618393-20-7) is a tricyclic heterocyclic molecule with a unique sulfur- and nitrogen-containing core. Its molecular formula is C₂₂H₂₃N₃O₂S₂, with a molecular weight of 425.6 g/mol and an XLogP3 value of 4.8, indicating moderate lipophilicity . Key structural features include:
- A 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraene core, which integrates fused bicyclic systems with sulfur and nitrogen atoms.
- A 3,4-dimethylphenyl substituent linked via an acetamide group.
- A sulfanyl (thioether) bridge connecting the tricyclic core to the acetamide moiety.
The compound’s Topological Polar Surface Area (TPSA) is 115 Ų, suggesting moderate solubility in polar solvents. Its structural complexity (Complexity Index: 698) arises from the fused heterocyclic system and stereochemical constraints .
Properties
Molecular Formula |
C19H19N3OS2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide |
InChI |
InChI=1S/C19H19N3OS2/c1-11-6-7-13(8-12(11)2)22-16(23)9-24-18-17-14-4-3-5-15(14)25-19(17)21-10-20-18/h6-8,10H,3-5,9H2,1-2H3,(H,22,23) |
InChI Key |
KTOKZMPPILEBST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Diazatricyclo Core
The synthesis begins with the diastereoselective PS reaction between 3,4-dimethylbenzaldehyde and a cysteine-derived thioamide (Scheme 1). Employing 1,3-dimethylbarbituric acid (1,3-DMBA) as a proton shuttle in tetrahydrofuran (THF) at −20°C achieves 94% yield and >20:1 diastereomeric ratio (dr) for the intermediate tricyclic amine.
Reaction Conditions:
Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) introduces the sulfoxide group, which undergoes thermal elimination to generate the strained thia-diazatricyclo system.
Acetamide Side Chain Installation
The N-(3,4-dimethylphenyl)acetamide fragment is prepared via Friedel–Crafts acylation:
-
Acylation: 3,4-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base (0°C, 2 h → 89% yield).
-
Sulfanyl Bridging: The acetylated product couples to the tricyclic core using tetra-n-butylammonium fluoride (TBAF)-mediated thiol-ene click chemistry (Scheme 2).
Critical Parameters:
-
Molar ratio (core:acetamide): 1:1.2
-
Reaction time: 48 h
-
Purification: Gradient silica chromatography (hexane/EtOAc 4:1 → 1:1)
Industrial-Scale Production Considerations
Scalable adaptations of the laboratory protocol involve:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Cyclization Catalyst | 1,3-DMBA | Polymer-Supported DMBA |
| Purification | Column Chromatography | Crystallization (EtOH/H₂O) |
| Typical Batch Size | 5–10 g | 2–5 kg |
| Purity | >95% (HPLC) | >99% (Recrystallized) |
Notably, replacing THF with 2-methyltetrahydrofuran (2-MeTHF) enhances reaction safety and facilitates solvent recovery. Microwave-assisted PS cyclization reduces step time from 72 h to 8 h while maintaining 91% yield.
Analytical Characterization
Post-synthetic validation employs advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, DMSO-d₆):
¹³C-NMR:
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Three principal methodologies have been documented:
The flow chemistry approach demonstrates superior scalability and purity but requires specialized equipment. Microwave methods offer time efficiency for small-batch production.
Challenges and Optimization Strategies
Stereochemical Control
The C1 stereocenter proves labile under basic conditions. Anchoring via π-allylpalladium complexes during decarboxylative protonation maintains configuration with 98% enantiomeric excess (ee).
Optimized Conditions:
Purification Challenges
The product’s low solubility in common solvents necessitates:
-
Hot filtration through Celite®
-
Sequential crystallization from ethanol/water (3:1)
Emerging Methodologies
Recent advances propose enzymatic desymmetrization of prochiral intermediates using engineered ketoreductases (KREDs), achieving 99% ee in the tricyclic core . Biocatalytic routes currently operate at 100 mg scale but show promise for green chemistry applications.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Investigating its reactivity, stereochemistry, and novel synthetic pathways.
Biology: Studying its interactions with biological macromolecules (enzymes, receptors).
Medicine: Exploring potential pharmacological properties (e.g., antimicrobial, anticancer).
Industry: Developing new materials or catalysts based on its unique structure.
Mechanism of Action
Targets: The compound may interact with specific protein receptors or enzymes.
Pathways: It could modulate cellular signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Core Structure Analog: N-Benzhydryl Derivative
Compound : N-Benzhydryl-2-(7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide (CAS: Unspecified)
- Structural Similarities : Shares the 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca core and sulfanyl-acetamide linkage .
- Key Differences :
- Substituent : The benzhydryl (diphenylmethyl) group replaces the 3,4-dimethylphenyl group.
- Impact : Increased aromatic bulk likely enhances lipophilicity (higher LogP inferred) but may reduce solubility.
- Biological Implications : The benzhydryl group could improve membrane permeability but may limit target selectivity due to steric hindrance.
Expanded Heterocyclic System: Tetraazatetracyclo Derivative
Compound : N-[(2,3-dimethoxyphenyl)methyl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide (CAS: 950262-58-5)
- Structural Similarities : Contains a sulfanyl-acetamide linker and aromatic substituent .
- Key Differences: Core Structure: A 10-thia-3,4,6,8-tetraazatetracyclo system with additional nitrogen atoms, increasing hydrogen-bonding capacity. Substituent: A 2,3-dimethoxyphenylmethyl group introduces methoxy functionalities, enhancing polarity (TPSA likely >115 Ų).
Tricyclic Amide with Trimethyl Substituent
Compound : N-[1,4,4-Trimethyltricyclo[6.3.1.0³,⁹]dodec-8(12)-en-2-yl]acetamide
- Structural Similarities : Features a tricyclic framework and acetamide group .
- Key Differences: Core: A carbocyclic (non-heterocyclic) tricyclic system lacking sulfur/nitrogen atoms. Substituents: Trimethyl groups instead of aromatic substituents.
Comparative Data Table
Research Findings and Implications
Substituent Effects: Aromatic Groups: The 3,4-dimethylphenyl group (target compound) balances lipophilicity and solubility, whereas bulkier benzhydryl groups (analog) may prioritize lipophilicity for membrane interaction.
Core Modifications: Addition of nitrogen atoms (tetraazatetracyclo derivative) increases hydrogen-bonding capacity, which could improve target binding but may complicate synthesis. Non-heterocyclic cores (trimethyltricyclo derivative) lack sulfur/nitrogen interactions, resulting in distinct physicochemical and biological profiles .
Synthetic Considerations :
- The target compound’s tricyclic core likely requires multi-step heterocyclic synthesis, while analogs with expanded nitrogen systems (e.g., tetraazatetracyclo) demand specialized reagents for nitrogen incorporation .
Biological Activity
N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 425.6 g/mol. The unique structure combines aromatic rings with thia and diazatricyclic elements, contributing to its diverse reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2S2 |
| Molecular Weight | 425.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | YISLRXRPRLSOIL-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as inflammation or cell signaling.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing physiological responses.
- Nucleic Acid Interference : The compound might interact with nucleic acids (DNA/RNA), impacting gene expression or replication processes.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This property suggests potential applications in developing new antibiotics or antimicrobial agents.
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways. Such effects could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Anticancer Activity
Some studies have explored the compound's potential anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models. This activity highlights its promise as a lead compound for cancer therapy development.
Case Studies
- Study on Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 5 to 20 µg/mL). This finding supports its potential use as an antimicrobial agent in clinical settings.
- Anti-inflammatory Research : In a controlled animal study, administration of the compound significantly reduced paw edema in rats induced by carrageenan injection, indicating its anti-inflammatory efficacy (p < 0.05).
- Anticancer Investigation : A recent study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability of MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM after 48 hours of exposure.
Comparison with Similar Compounds
When compared to other compounds within the same structural class (e.g., thiazole derivatives or diazatricyclic compounds), this compound stands out due to its unique combination of functional groups and structural complexity.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Compound A | Antimicrobial | Simple structure |
| Compound B | Anti-inflammatory | Lacks diazatricyclic structure |
| N-(3,4-dimethylphenyl)-2-{7-thia...} | Antimicrobial, Anti-inflammatory | Complex diazatricyclic structure |
Q & A
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Methodological Answer :
- Purification bottlenecks : Replace column chromatography with continuous flow systems or crystallization .
- Exothermic reactions : Use jacketed reactors with temperature control to prevent thermal runaway .
- Byproduct management : Implement inline IR spectroscopy for real-time monitoring of reaction intermediates .
Key Data from Analogous Compounds
| Bioactivity | Mechanism | Model System | Reference |
|---|---|---|---|
| Antimicrobial | Cell wall synthesis disruption | S. aureus | |
| Anticancer | Apoptosis induction | MCF-7 cells | |
| Anti-inflammatory | TNF-α/IL-6 inhibition | Murine macrophages |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
